molecular formula C23H25N3O4S B2421262 1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone CAS No. 893999-60-5

1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B2421262
CAS No.: 893999-60-5
M. Wt: 439.53
InChI Key: KICJUBJZCXIFJH-UHFFFAOYSA-N
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Description

1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the nitrobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 3-nitrobenzylthiol.

    Attachment of the morpholino group: This can be done through a nucleophilic substitution reaction with 2,6-dimethylmorpholine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dimethylmorpholino)-2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)ethanone:

    Other indole derivatives: Compounds with similar indole cores but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16-11-25(12-17(2)30-16)23(27)14-24-13-22(20-8-3-4-9-21(20)24)31-15-18-6-5-7-19(10-18)26(28)29/h3-10,13,16-17H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICJUBJZCXIFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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